N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Side Chain: The side chain containing the 3-methylbut-2-enoyl group is introduced through a coupling reaction with the amine group on the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole core, important for protein synthesis and neurotransmitter production.
Uniqueness
N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific side chain and amide linkage, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[2-(3-methylbut-2-enoylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)9-15(20)17-7-8-18-16(21)14-10-12-5-3-4-6-13(12)19-14/h3-6,9-10,19H,7-8H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
DMDAYTJRIACGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
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